(S)-3-Chloropyrrolidine hydrochloride
Overview
Description
“(S)-3-Chloropyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a chlorinated pyrrolidine compound. Pyrrolidines are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “(S)” denotes the stereochemistry of the compound, indicating it is the “S” (from Latin sinister, meaning left) enantiomer in the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
As a chlorinated pyrrolidine, the compound would contain a five-membered ring with one nitrogen atom and four carbon atoms. The chlorine atom would be attached to one of these carbon atoms . The hydrochloride part indicates that a hydrogen chloride molecule (HCl) is also part of the compound, likely ionically bonded to the nitrogen in the ring .Chemical Reactions Analysis
The compound, being an organic amine, might undergo reactions typical of amines and chlorinated hydrocarbons. This could include substitution reactions, elimination reactions, and reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. As a hydrochloride salt of an organic amine, it would likely be a solid at room temperature, soluble in water, and have a positive charge due to the protonated nitrogen .Scientific Research Applications
Synthetic Applications One key application of (S)-3-Chloropyrrolidine hydrochloride and related compounds lies in their role as intermediates in organic synthesis. For example, chlorinated pyrrolidines can be used in the synthesis of complex molecules like chlorantraniliprole, a broad-spectrum pesticide. Research has explored the synthetic methods for chlorantraniliprole and related compounds, highlighting the economic and industrial feasibility of these methodologies (Gong Hong-lie, 2011). Additionally, compounds with chloropyrrolidine structures have been investigated for their potential in creating new heterocyclic molecules with applications in drug development and material science (P. Murthy et al., 2017).
Material Science and Catalysis In material science, chloropyrrolidines and related chlorinated nitrogen heterocycles have been studied for their electronic and optical properties. These compounds are of interest for their potential applications in non-linear optics and as components in electronic devices. For instance, the reactivity and stability of these molecules under various conditions have been comprehensively analyzed, with findings suggesting their suitability for advanced material applications (Dan Du et al., 2018).
Biochemical Research In biochemical research, the interaction of chloropyrrolidine derivatives with biological molecules has been explored. Studies have investigated the binding mechanisms of these compounds to proteins, providing insights into their biochemical behavior and potential therapeutic uses. For example, the binding of triprolidine hydrochloride, a compound structurally similar to (S)-3-Chloropyrrolidine hydrochloride, to human serum albumin was studied to understand its pharmacological interactions (Shama Yasmeen & Riyazuddeen, 2017).
Environmental Science Furthermore, derivatives of chloropyrrolidine have been examined for their environmental impact, particularly in the degradation of pesticides and pollutants. This includes studies on the degradation mechanisms of chlorpyrifos, a pesticide, in aqueous solutions, which is relevant for understanding the environmental fate of chlorinated organic compounds (Stephen E. Duirk & T. Collette, 2006).
Future Directions
properties
IUPAC Name |
(3S)-3-chloropyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCMMDAWUYBCG-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648698 | |
Record name | (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloropyrrolidine hydrochloride | |
CAS RN |
1072227-55-4 | |
Record name | (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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